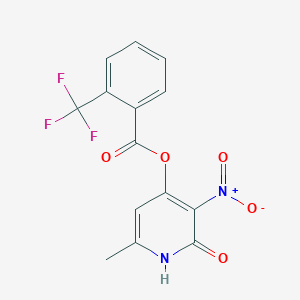
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a trifluoromethyl group (-CF3), a nitro group (-NO2), and a methyl group (-CH3) attached to the pyridine ring. The presence of these functional groups can significantly influence the chemical behavior of the compound .
Synthesis Analysis
While the exact synthesis of this compound is not available, the synthesis of similar compounds often involves reactions like nitration (for introducing the nitro group), halogenation (for introducing the trifluoromethyl group), and alkylation (for introducing the methyl group) .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name and the functional groups present. The pyridine ring forms the core structure, with the various groups attached at different positions .Chemical Reactions Analysis
The compound, due to the presence of the nitro, trifluoromethyl, and methyl groups, can participate in a variety of chemical reactions. The nitro group can undergo reduction reactions, the trifluoromethyl group can participate in nucleophilic substitution reactions, and the methyl group can take part in a variety of reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and the functional groups present. For example, the presence of the nitro group might make the compound more reactive. The trifluoromethyl group could increase the compound’s stability and make it more lipophilic, potentially influencing its solubility .Applications De Recherche Scientifique
Synthetic Chemistry Applications
Novel Synthesis Methods
Research has focused on developing novel synthesis methods for benzophenone derivatives using trifluoromethanesulfonic acid catalyzed Friedel–Crafts acylation of aromatics with methyl benzoate. This method demonstrates high yields and applicability to deactivated nitrobenzene and benzotrifluoride, producing meta-substituted benzophenones, which are crucial intermediates in pharmaceuticals and agrochemicals production (Hwang, Prakash, & Olah, 2000).
Functionalization of Heterocycles
The synthesis of novel 6-nitro-8-pyridinyl and 6-nitro-8-pyranly coumarin derivatives has been explored, starting from related benzoates. These compounds were evaluated for their antibacterial activity, revealing promising results against various bacterial strains, showcasing the potential of these structures in developing new antimicrobials (El-Haggar et al., 2015).
Materials Science Applications
Gas Solubility in Ionic Liquids
The solubility of gases in ionic liquids containing trifluoromethyl groups has been studied, providing insights into the interaction between gases and ionic liquids. This research is pivotal for applications in gas storage, separation technologies, and understanding solvent effects in catalysis (Anthony et al., 2005).
Cycloaddition Reactions
Investigations into the diastereoselective 1,3-dipolar cycloaddition of nonstabilized azomethine ylides to 3-nitro-2-trihalomethyl-2H-chromenes have been conducted. These reactions yield 1-benzopyrano[3,4-c]pyrrolidines, compounds of interest for their potential biological activities and as intermediates in organic synthesis (Korotaev et al., 2013).
Analytical Chemistry Applications
Detection of Nitroaromatics
Research into the selective sensing of specific groups of nitroaromatic compounds (NACs) by metal-organic frameworks (MOFs) functionalized with trifluoromethyl groups has shown significant advancements. This work addresses challenges in detecting specific NACs in the presence of others, which is crucial for environmental monitoring and security applications (Hu et al., 2020).
Mécanisme D'action
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how the compound interacts with biological systems to produce its effects. Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .
Orientations Futures
Propriétés
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O5/c1-7-6-10(11(19(22)23)12(20)18-7)24-13(21)8-4-2-3-5-9(8)14(15,16)17/h2-6H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZROMNDBNOBWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

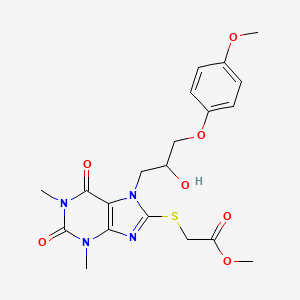
![5-Butyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2665388.png)
![6-[(2Z)-3-(dimethylamino)prop-2-enoyl]-4-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione](/img/structure/B2665393.png)
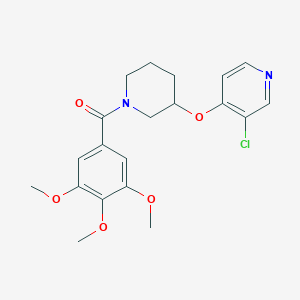
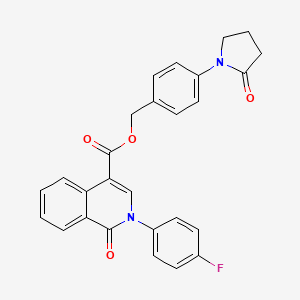
![6-(4-fluorophenyl)-3-(morpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2665397.png)
![N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2665398.png)
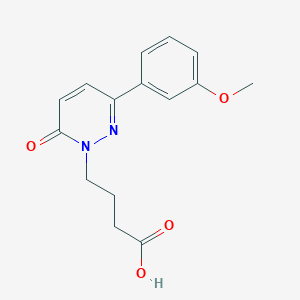
![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2665401.png)

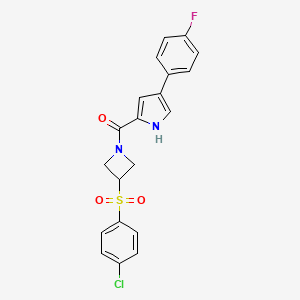
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2665404.png)

![N-(3-methylbutyl)-1-[4-(propionylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2665406.png)